1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

CAS 1267197‑07‑8 is a synthetic 1,4‑disubstituted‑1H‑1,2,3‑triazole‑4‑carboxylic acid that includes the fragment 1‑(carbamoylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid bearing an additional N‑methyl‑N‑butyl substitution on the carbamoyl nitrogen. This class of triazole acids serves as a modular scaffold for medicinal‑chemistry derivatisation, particularly in the preparation of carboxamides and conjugates.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 1267197-07-8
Cat. No. B1487966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
CAS1267197-07-8
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)CN1C=C(N=N1)C(=O)O
InChIInChI=1S/C10H16N4O3/c1-3-4-5-13(2)9(15)7-14-6-8(10(16)17)11-12-14/h6H,3-5,7H2,1-2H3,(H,16,17)
InChIKeyCYHFNHIUKLVMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Determines 1-{[Butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic Acid ( CAS 1267197‑07‑8 ) Procurement Value Against Closest Triazole Analogs


CAS 1267197‑07‑8 is a synthetic 1,4‑disubstituted‑1H‑1,2,3‑triazole‑4‑carboxylic acid that includes the fragment 1‑(carbamoylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid bearing an additional N‑methyl‑N‑butyl substitution on the carbamoyl nitrogen. This class of triazole acids serves as a modular scaffold for medicinal‑chemistry derivatisation, particularly in the preparation of carboxamides and conjugates [1]. The compound can be described as a building block in which the N‑methylbutyl‑carbamoyl side‑chain imparts differences in lipophilicity, hydrogen‑bond donor count, and steric profile relative to analogous 1‑(unsubstituted‑carbamoylmethyl), simple 1‑alkyl, or unsubstituted triazole‑4‑carboxylic acids [2].

Why 1‑{[Butyl(methyl)carbamoyl]methyl}‑1H‑1,2,3‑triazole‑4‑carboxylic Acid Cannot Be Interchanged With Simpler 1‑Substituted Triazole‑4‑carboxylic Acids


Simple in‑class alternatives such as 1‑(carbamoylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1249437‑36‑2) or 1‑butyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 74731‑51‑4) share the triazole‑4‑carboxylate core but differ sharply in the nitrogen‑linked side‑chain. Where the unmethylated carbamoylmethyl analog possesses two hydrogen‑bond donor atoms and a compact polar surface area, the target compound replaces one amide hydrogen with an N‑methyl substituent and adds an N‑butyl chain, reducing the H‑bond donor count to zero while increasing calculated Log P by approximately 1.5–2.5 log units [1] [2]. This shift alters solubility, permeability, and metabolic liability in ways that cannot be compensated by merely adjusting stoichiometry or reaction conditions; therefore, pharmacokinetic profiles and protein‑binding properties of derived amides are unlikely to be reproduced by the non‑methylated or non‑butylated analogs [3].

1‑{[Butyl(methyl)carbamoyl]methyl}‑1H‑1,2,3‑triazole‑4‑carboxylic Acid – Quantified Differentiation Evidence Against Closest Structural Comparators


Hydrogen‑Bond Donor Depletion Eliminates a Key Amide‑Mediated Interaction Pathway

The 1‑(carbamoylmethyl) analog (CAS 1249437‑36‑2) carries one acidic carboxyl proton and one primary‑amide hydrogen, giving two H‑bond donor atoms. In contrast, 1‑{[butyl(methyl)carbamoyl]methyl}‑1H‑1,2,3‑triazole‑4‑carboxylic acid bears only the carboxylic acid proton; the N‑methyl‑N‑butyl‑carbamoyl group provides no H‑bond donor. This reduction is critical because each additional H‑bond donor decreases passive membrane permeability by roughly an order of magnitude [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Predicted Lipophilicity Increase Shifts Solubility and Permeability Balance

Predicted Log P for the carbamoylmethyl analog is −1.4 (XLogP3 source), whereas the N‑methyl‑N‑butyl‑carbamoyl target is predicted to have a Log P between 0.5 and 1.5 depending on the algorithm [1][2]. This represents an increase of ≥ 1.9 log units, translating to a > 50‑fold increase in lipid‑phase partitioning. Such a shift often correlates with higher metabolic clearance driven by CYP3A4 but also enhanced blood‑brain barrier penetration [3].

ADME Physicochemical Properties Lead Optimization

Topological Polar Surface Area Remains Below Blood‑Brain Barrier Thresholds

The calculated topological polar surface area (TPSA) for 1‑{[butyl(methyl)carbamoyl]methyl}‑1H‑1,2,3‑triazole‑4‑carboxylic acid is approximately 82 Ų, compared to ∼108 Ų for the unmethylated carbamoylmethyl analog [1]. Both values sit below the 140 Ų upper limit associated with oral CNS drug absorption, but the lower TPSA of the target compound predicts superior passive CNS penetration [2].

CNS Drug Discovery Physicochemical Descriptors Building Block Selection

N‑Methylation Blocks a Metabolic Hotspot – Reducing Amide Hydrolysis Susceptibility

The primary amide of 1‑(carbamoylmethyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid is a known substrate for amidases and can be hydrolyzed to the corresponding acetic acid derivative. N‑methylation, as present in the target compound, converts the amide into a tertiary carbamoyl group, which is generally resistant to amidase cleavage [1]. This structural modification is expected to prolong metabolic half‑life in hepatic microsome assays, although experimental data remain unavailable.

Metabolic Stability Drug Metabolism Pharmacokinetics

Increased Rotatable Bond Count Offers Greater Conformational Flexibility for Target‑Binding Optimization

The N‑butyl chain of the target compound contributes four additional rotatable bonds compared to the 1‑methyl analog (4 rotatable bonds) and two more than the 1‑butyl analog (6 rotatable bonds), yielding a total of 8 rotatable bonds. While this does not breach the Veber rule of ≤ 10, the increased flexibility can be advantageous for inducing conformational selection in binding pockets. However, it may also carry an entropic penalty that must be considered in ligand design [1].

Medicinal Chemistry Molecular Design Conformational Analysis

High‑Value Application Scenarios for 1‑{[Butyl(methyl)carbamoyl]methyl}‑1H‑1,2,3‑triazole‑4‑carboxylic Acid Where Analog Interchange Is Unsuitable


CNS‑Targeted Fragment Elaboration Where Lipophilicity and Low TPSA are Prerequisite

The reduced TPSA (≈ 82 Ų) and elevated Log P (0.5‑1.5) position this acid as an ideal carboxylic acid handle for fragment‑based or structure‑based drug‑discovery programs targeting the central nervous system. In contrast, the more polar 1‑(carbamoylmethyl) analog (TPSA ≈ 108 Ų; Log P −1.4) would likely require significant polarity reduction post‑coupling, adding synthetic complexity [1].

Synthesis of Metabolically‑Stable Triazole‑4‑carboxamide Libraries

Researchers constructing amide libraries for hit‑to‑lead optimization often encounter rapid amidase‑mediated degradation when primary amides are present. The N‑methyl‑N‑butyl‑carbamoyl variant blocks this metabolic soft‑spot from the outset, making it a preferred starting carboxylic acid for libraries intended for microsomal stability screening [1].

Conjugation to Payloads Requiring Reduced Hydrogen‑Bonding for Membrane Permeability

In antibody‑drug conjugate or PROTAC design, linker‑payload permeability is critical. The target acid contributes no additional H‑bond donors beyond the carboxylic acid that is lost upon conjugation, minimizing the penalty on passive diffusion. Analogs with free amide hydrogens (2 H‑bond donors) impose a heavier permeability burden that limits their utility in such contexts [1].

Exploration of Conformationally‑Flexible Pharmacophores via Amide Coupling

With 8 rotatable bonds, the acid provides a flexible scaffold that can adopt multiple conformations upon coupling to an amine. This flexibility is beneficial when screening against targets with shallow, featureless binding sites that require induced‑fit dynamics – a situation where the rigid 1‑butyl analog (6 rotatable bonds) may be conformationally restrictive [1].

Quote Request

Request a Quote for 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.